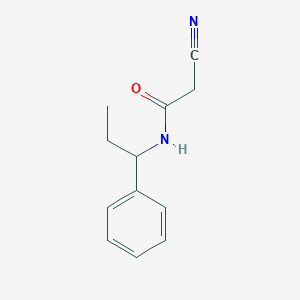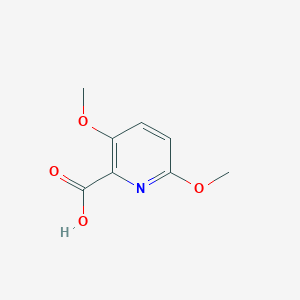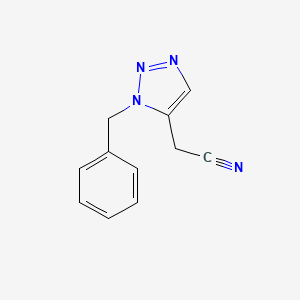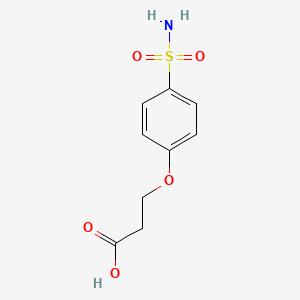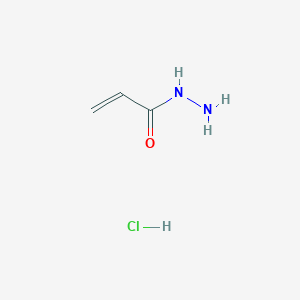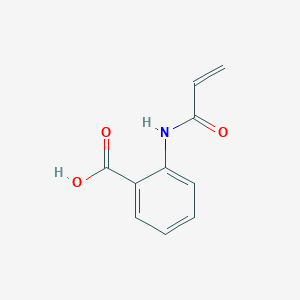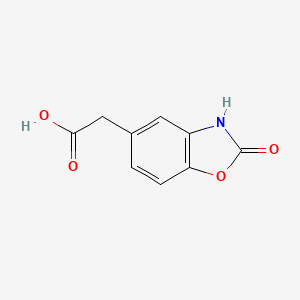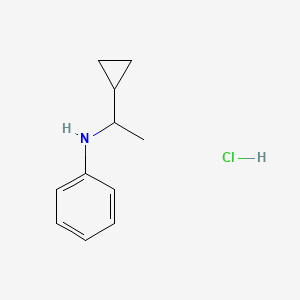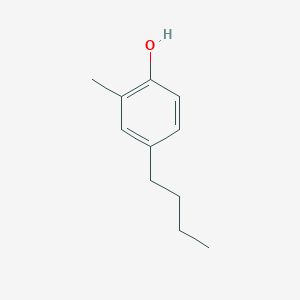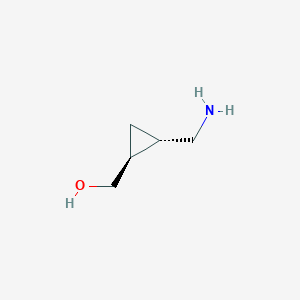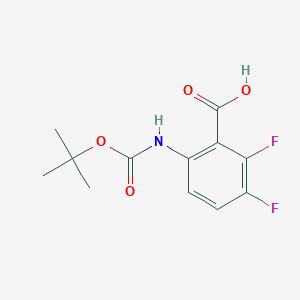
6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid
描述
6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on a benzoic acid core. The tert-butoxycarbonyl group is commonly used in organic synthesis as a protecting group for amines, allowing for selective reactions to occur at other functional groups without interference from the amine.
作用机制
Target of Action
6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid primarily targets enzymes involved in peptide synthesis, particularly those that interact with amino acids and their derivatives. The compound is often used as a protecting group in organic synthesis, specifically for amines, to prevent unwanted reactions during multi-step synthesis processes .
Mode of Action
The compound interacts with its targets by forming a stable bond with the amine group of amino acids. This interaction prevents the amine from participating in other reactions, thereby protecting it during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is added to the amine under basic conditions, forming a carbamate linkage that is stable under a variety of conditions .
Biochemical Pathways
In the context of peptide synthesis, the Boc group protects the amine functionality of amino acids, allowing for selective reactions at other sites. This protection is crucial in the synthesis of peptides and proteins, where precise control over the sequence of reactions is necessary. The Boc group can be removed later under acidic conditions, restoring the free amine for further reactions .
Result of Action
The primary result of using this compound is the successful protection of amine groups during peptide synthesis. This protection allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins without unwanted side reactions. The Boc group can be removed after the desired synthetic steps are completed, yielding the target peptide or protein with high purity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the efficacy and stability of the Boc group. The Boc group is stable under neutral and basic conditions but can be cleaved under acidic conditions. This selective stability allows for precise control over the timing of deprotection, which is crucial in multi-step synthetic processes .
By understanding these aspects, researchers can effectively utilize this compound in the synthesis of peptides and other complex molecules, ensuring high efficiency and specificity in their synthetic strategies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the Boc protection reaction makes it suitable for industrial applications .
化学反应分析
Types of Reactions
6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
科学研究应用
6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid has several applications in scientific research:
相似化合物的比较
Similar Compounds
6-Amino-2,3-difluorobenzoic acid: The deprotected form of the compound.
tert-Butoxycarbonyl-protected amino acids: Other Boc-protected amino acids used in peptide synthesis.
Uniqueness
6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid is unique due to the presence of both the Boc-protected amine and the difluorobenzoic acid core. This combination allows for selective reactions and provides a versatile intermediate for various synthetic applications .
属性
IUPAC Name |
2,3-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-7-5-4-6(13)9(14)8(7)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPYHIGDTIJEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
